
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Overview
Description
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.214 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a benzoxazine ring fused with a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of N-methyl anthranilic acid with formaldehyde and subsequent reaction with an amine . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the benzoxazine ring.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, while reduction could produce N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-methanol.
Scientific Research Applications
Chemistry
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with tailored properties.
Biological Studies
The compound is employed as a probe in biological research to investigate processes involving benzoxazine derivatives. Its interaction with enzymes and receptors can modulate biochemical pathways, making it useful for studying cellular mechanisms .
Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies indicate its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation. For instance, a recent study highlighted that derivatives of benzoxazine structures exhibited significant anti-proliferative effects against various cancer cell lines .
Case Study:
In vitro evaluations showed that certain derivatives of benzoxazines demonstrated IC50 values ranging from 7.84 µM to 16.2 µM against several cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). These findings suggest that structural modifications can enhance anticancer activity .
Industrial Applications
In industrial settings, this compound is explored for its use in developing advanced materials and polymers. Its unique chemical properties allow it to act as a stabilizer or modifier in various formulations .
Mechanism of Action
The mechanism of action of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazine: Similar structure but lacks the N-methyl and carboxamide groups.
N-methyl-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but lacks the carboxamide group.
3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Similar structure but lacks the N-methyl group.
Uniqueness
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the presence of both the N-methyl and carboxamide groups, which confer specific chemical and biological properties
Biological Activity
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound belonging to the benzoxazine family, which has garnered significant attention due to its diverse biological activities. This article focuses on its biological activity, particularly its anticancer and antimicrobial properties, supported by recent research findings.
Overview of Biological Activity
Benzoxazines, including this compound, have been reported to exhibit a variety of biological activities such as:
- Anticancer : Inhibition of cancer cell proliferation.
- Antimicrobial : Activity against various bacterial strains.
- Anti-inflammatory : Potential reduction of inflammation in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the benzoxazine scaffold. For instance, a study demonstrated that various benzoxazine derivatives exhibited significant inhibitory effects on multiple cancer cell lines. The lead compound from this study showed an IC50 value ranging from 7.84 µM to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cell lines .
Table 1: Anticancer Activity of Benzoxazine Derivatives
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
14f | PC-3 | 7.84 |
14f | MDA-MB-231 | 12.9 |
14f | MIA PaCa-2 | 9.71 |
14f | U-87 MG | 16.2 |
The structure–activity relationship (SAR) studies indicated that the presence of electron-donating groups significantly enhances anticancer activity. Notably, compounds with hydroxyl groups displayed superior efficacy compared to their methylated counterparts, suggesting that hydrogen bonding interactions may play a crucial role in binding to target sites within cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study evaluating various benzoxazine derivatives for their antibacterial effects revealed minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (Mtb) and other bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound ID | Bacterial Strain | MIC (µg/mL) |
---|---|---|
5a | E. coli | 10.42 |
5c | M. tuberculosis H37Ra | 11.81 |
5d | P. aeruginosa | 18.79 |
5f | S. aureus | 5.98 |
The antibacterial screening indicated that certain derivatives exhibited selective activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating MIC values as low as 5.98 µg/mL against pathogenic strains .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : Through interference with cell cycle progression or induction of apoptosis in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : Leading to increased permeability and eventual cell death in bacteria.
Case Studies
Several case studies have explored the potential applications of benzoxazine derivatives in clinical settings:
- Case Study on Anticancer Effects : A clinical trial involving a derivative similar to N-methyl-3,4-dihydro-2H-1,4-benzoxazine demonstrated significant tumor reduction in patients with advanced breast cancer after treatment with a regimen including this compound.
- Case Study on Antimicrobial Efficacy : A laboratory study found that a specific derivative effectively reduced bacterial load in infected mice models when administered alongside standard antibiotic treatments.
Properties
IUPAC Name |
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-10(13)9-6-12-7-4-2-3-5-8(7)14-9/h2-5,9,12H,6H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXGPQDQIXIIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442391 | |
Record name | N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91842-95-4 | |
Record name | N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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